1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol
Overview
Description
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the ethan-1-ol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with an appropriate carbonyl compound.
Introduction of the 4-chlorophenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 4-chlorophenyl groups to the ethan-1-ol backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted aromatic compounds
Scientific Research Applications
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfonyl)ethan-1-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfanyl)ethan-1-ol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Uniqueness
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-fluorophenyl)sulfinylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FO2S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-26(25)19-11-9-18(23)10-12-19/h1-12,24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMFYOZGSVABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136266 | |
Record name | 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-27-4 | |
Record name | 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303152-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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